Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused thieno-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
- Tetrahydrothiophene
- 3-Pyridylacetic acid hydrochloride
- Mepiquat chloride
Uniqueness
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and industrial materials .
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate (CAS No. 1256813-70-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C9H11NO2S
- Molecular Weight : 197.25 g/mol
- CAS Number : 1256813-70-3
- Storage Conditions : Keep in a dark place, sealed, at 2-8°C.
Antiproliferative Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent antiproliferative properties against various cancer cell lines. Notably:
- Inhibition of Tubulin Polymerization : Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold have shown strong inhibition of tubulin polymerization by binding to the colchicine site. This mechanism is crucial for their anticancer activity .
-
IC50 Values :
- Compounds derived from this scaffold exhibited IC50 values ranging from 1.1 to 440 nM against different cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
- For instance, a specific derivative with a cyano group at the 3-position showed an IC50 of 2.8 µM against L1210 cells .
The biological activity of this compound is primarily attributed to its ability to interact with microtubules:
- Microtubule Disruption : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly effective due to its structural resemblance to known tubulin inhibitors .
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Activity : A study evaluated a series of tetrahydrothieno derivatives and found that those with specific substituents at the 6-position exhibited enhanced antiproliferative activity against cancer cells while showing minimal toxicity towards normal human peripheral blood mononuclear cells (PBMC) .
- Selectivity for Cancer Cells : The selectivity of these compounds for cancer cells over normal cells suggests potential therapeutic applications in oncology. For example, derivatives tested showed IC50 values greater than 20 µM against PBMCs, indicating low toxicity towards healthy cells .
Summary of Biological Activities
Activity Type | Observations | IC50 Range |
---|---|---|
Antiproliferative | Effective against various cancer cell lines | 1.1 - 440 nM |
Microtubule Inhibition | Disruption leading to apoptosis | Not specified |
Selectivity for Cancer | Minimal effect on normal PBMCs | >20 µM |
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h3,5,7,10H,2,4H2,1H3 |
InChI Key |
WULBCYZJRKVHNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
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